2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C8H8Cl2F2N2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of chlorinating and fluorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.
Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline: Similar in structure but with methyl groups instead of fluorine atoms.
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: Similar but with a single chlorine atom and different substitution pattern.
Uniqueness
2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
Molecular Formula |
C8H6Cl2F2N2 |
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Molecular Weight |
239.05 g/mol |
IUPAC Name |
2,4-dichloro-8,8-difluoro-6,7-dihydro-5H-quinazoline |
InChI |
InChI=1S/C8H6Cl2F2N2/c9-6-4-2-1-3-8(11,12)5(4)13-7(10)14-6/h1-3H2 |
InChI Key |
SWBAHUPHVTUJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C1)(F)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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